6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride 6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2731009-97-3
VCID: VC11566313
InChI: InChI=1S/C8H7F3N2.ClH/c9-8(10,11)7-3-6-5(4-13-7)1-2-12-6;/h3-4,12H,1-2H2;1H
SMILES:
Molecular Formula: C8H8ClF3N2
Molecular Weight: 224.61 g/mol

6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride

CAS No.: 2731009-97-3

Cat. No.: VC11566313

Molecular Formula: C8H8ClF3N2

Molecular Weight: 224.61 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-c]pyridine hydrochloride - 2731009-97-3

Specification

CAS No. 2731009-97-3
Molecular Formula C8H8ClF3N2
Molecular Weight 224.61 g/mol
IUPAC Name 6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
Standard InChI InChI=1S/C8H7F3N2.ClH/c9-8(10,11)7-3-6-5(4-13-7)1-2-12-6;/h3-4,12H,1-2H2;1H
Standard InChI Key OKRPPWCSUCZXAT-UHFFFAOYSA-N
Canonical SMILES C1CNC2=CC(=NC=C21)C(F)(F)F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a bicyclic system merging a pyrrole ring (five-membered, nitrogen-containing) with a pyridine ring (six-membered, aromatic with one nitrogen atom). The trifluoromethyl (-CF₃) group at the 6-position introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions . The hydrochloride salt form enhances solubility in polar solvents, a common strategy in drug design to improve bioavailability .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₈ClF₃N₂
Molecular Weight248.61 g/mol
CAS NumberNot publicly disclosed
IUPAC Name6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride
SMILES NotationCl.Cl.C1C2=C(C=NC=C2)N(C1)C(F)(F)F

Synthesis and Manufacturing

General Synthetic Strategies

Pyrrolopyridine derivatives are typically synthesized via cyclization reactions or transition-metal-catalyzed cross-couplings. For 6-trifluoromethyl analogs, fluorination steps using reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent are critical . A plausible route involves:

  • Core Formation: Cyclocondensation of aminopyridine precursors with α,β-unsaturated carbonyl compounds.

  • Trifluoromethylation: Introduction of -CF₃ via radical or nucleophilic pathways.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Case Study: Analogous Compound Synthesis

While direct examples are scarce, the synthesis of 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS 1260671-35-9) offers parallels . This analog employs a palladium-catalyzed coupling to introduce bromine, suggesting that similar metal-mediated strategies could install the -CF₃ group. Reaction conditions (e.g., temperature: 302.9±42.0°C, solvent: acetone) and purification methods (e.g., column chromatography) from related systems may guide process optimization .

Physicochemical Properties

Thermal and Solubility Profiles

The trifluoromethyl group significantly impacts physical properties. Compared to non-fluorinated analogs, the compound likely exhibits:

  • Higher Lipophilicity: LogP ≈ 1.5–2.0 (estimated via computational models) .

  • Elevated Boiling Point: ~300–350°C, inferred from similar dihydro-pyrrolopyridines .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited in water (~1–5 mg/mL) .

Table 2: Predicted Physicochemical Data

PropertyValue
Density1.6±0.1 g/cm³
Boiling Point302.9±42.0°C
Flash Point137.0±27.9°C
LogP (octanol-water)1.86
PSA (Polar Surface Area)24.92 Ų

Industrial and Research Applications

Pharmaceutical Development

As a scaffold, the compound could serve as:

  • Kinase Inhibitors: Targeting EGFR, VEGFR, or CDKs.

  • CNS Agents: Potential BBB permeability (predicted via QSAR models) .

  • Antimicrobials: Structural similarity to quinolone antibiotics.

Material Science

The -CF₃ group’s electron-withdrawing nature makes the compound a candidate for:

  • Organic Electronics: As a dopant or charge-transport material.

  • Ligands in Catalysis: For asymmetric synthesis or cross-coupling reactions.

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